![molecular formula C22H16ClN3O3 B2502648 N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251679-78-3](/img/structure/B2502648.png)
N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide
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Overview
Description
“N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a compound that belongs to the 1,8-naphthyridines class of heterocyclic compounds . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
- Pyraclostrobin (the chemical name) is a synthetic fungicide used to combat a wide range of plant pathogens. Its mode of action involves inhibiting mitochondrial respiration in fungi . This property makes it effective in protecting crops such as citrus fruits, grapevines, potatoes, and apples.
- Researchers have explored its application in surface-enhanced Raman spectroscopy (SERS) for detecting pyraclostrobin residues in agricultural products. SERS provides a fast and neat procedure for detecting the fungicide in lemon peel samples, ensuring food safety .
- Pyraclostrobin is recommended for seed treatment in potatoes and for protecting sugar beet, vegetables, paddy crops, and ornamentals .
- Researchers have investigated the crystal structure of pyraclostrobin. Understanding its molecular arrangement helps elucidate its properties and potential applications .
- Dissipation kinetics studies have examined the behavior of pyraclostrobin residues in cucumber fruits, leaves, and soil. These studies contribute to assessing its safety and environmental impact .
- Pyraclostrobin’s molecular structure has been explored for its potential as a bidentate ligand in biological and catalytic studies .
- Researchers have evaluated the eco-toxicity and human health implications of pyraclostrobin. Understanding its impact on the environment and potential risks to humans is crucial for responsible use .
Fungicide in Agriculture
Seed Treatment and Disease Control
Crystallographic Studies
Environmental Fate and Safety Evaluation
Biological Ligands and Catalysis
Eco-Toxicity and Human Health Considerations
Mechanism of Action
Target of Action
It is known that similar 1,8-naphthyridine derivatives have shown a broad spectrum of biological activities . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar 1,8-naphthyridine derivatives interact with their targets to exert various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can result in changes in the target’s function .
Biochemical Pathways
Similar 1,8-naphthyridine derivatives have been found to affect various biochemical pathways, leading to a range of biological activities . The downstream effects of these interactions can include changes in cellular processes and functions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) value is 1.73, indicating a moderate level of lipophilicity . These properties can impact the bioavailability of the compound .
Result of Action
Similar 1,8-naphthyridine derivatives have been found to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-10-8-14(9-11-15)13-25-21(28)18-19(27)17-7-4-12-24-20(17)26(22(18)29)16-5-2-1-3-6-16/h1-12,27H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHJNDLLIFJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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